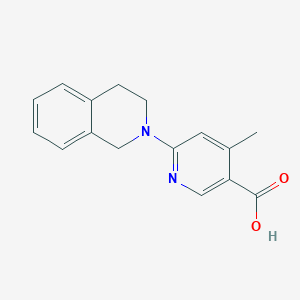
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dihydroisochinolin-2(1H)-yl)-4-methylnikotinsäure ist eine komplexe organische Verbindung, die sowohl einen Dihydroisochinolin- als auch einen Nikotinsäure-Rest aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(3,4-Dihydroisochinolin-2(1H)-yl)-4-methylnikotinsäure beinhaltet typischerweise die Bildung des Dihydroisochinolinrings, gefolgt von seiner Anbindung an die Nikotinsäure. Eine gängige Methode zur Synthese von Dihydroisochinolinen ist die Bischler-Napieralski-Reaktion, die die Cyclisierung von β-Phenylethylaminen mit Säurechloriden beinhaltet . Diese Reaktion kann unter verschiedenen Bedingungen durchgeführt werden, einschließlich der Verwendung von Trifluormethansulfonsäureanhydrid (Tf2O) als Promotor .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich großtechnische Versionen der Labor-Synthesemethoden beinhalten, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Dazu könnte die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
6-(3,4-Dihydroisochinolin-2(1H)-yl)-4-methylnikotinsäure kann eine Vielzahl chemischer Reaktionen eingehen, darunter:
Oxidation: Der Dihydroisochinolinring kann oxidiert werden, um Isochinolinderivate zu bilden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4) für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Dihydroisochinolinrings zu Isochinolinderivaten führen, während die Reduktion einer Nitrogruppe zu einem Amin führen kann.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dihydroisochinolin-2(1H)-yl)-4-methylnikotinsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie kann bei der Untersuchung der Enzyminhibition und Rezeptorbindung verwendet werden.
Industrie: Sie kann bei der Synthese von Spezialchemikalien und Materialien verwendet werden.
Wirkmechanismus
Der genaue Wirkmechanismus von 6-(3,4-Dihydroisochinolin-2(1H)-yl)-4-methylnikotinsäure ist nicht gut dokumentiert. Verbindungen mit ähnlichen Strukturen interagieren oft mit spezifischen Enzymen oder Rezeptoren im Körper und führen zu verschiedenen biologischen Wirkungen. Der Dihydroisochinolin-Rest kann mit Neurotransmitterrezeptoren interagieren, während der Nikotinsäure-Rest Stoffwechselwege beeinflussen könnte.
Wirkmechanismus
The exact mechanism of action for 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid is not well-documented. compounds with similar structures often interact with specific enzymes or receptors in the body, leading to various biological effects. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the nicotinic acid moiety could influence metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3,4-Dihydroisochinolin-2(1H)-ylsulfonyl)benzoesäure: Bekannt für seine potente Inhibition der Aldo-Keto-Reduktase AKR1C3.
6,7-Dimethoxy-3,4-dihydroisochinolin: Wird zur Synthese verschiedener Alkaloide verwendet.
Einzigartigkeit
6-(3,4-Dihydroisochinolin-2(1H)-yl)-4-methylnikotinsäure ist aufgrund ihrer Kombination aus einem Dihydroisochinolinring und einem Nikotinsäure-Rest einzigartig, was im Vergleich zu anderen ähnlichen Verbindungen möglicherweise zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten führt.
Biologische Aktivität
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylnicotinic acid is a heterocyclic compound that combines features of isoquinoline and nicotinic acid. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- CAS Number : 1355201-52-3
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : A derivative of this compound has shown potent inhibition of Protein Arginine Methyltransferase 5 (PRMT5), a target in cancer therapy, with an IC50 value of 8.5 nM. This derivative also demonstrated significant anti-proliferative effects in MV4-11 leukemia cells (GI50 = 18 nM) and antitumor efficacy in mouse xenograft models .
- Neuropharmacological Effects : Compounds with similar structures have been studied for their impact on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the isoquinoline core.
- Introduction of the methyl group at the 4-position.
- Carboxylation to yield the final nicotinic acid derivative.
These synthetic pathways are essential for modifying the compound's structure to enhance its biological properties .
Study on PRMT5 Inhibition
A notable study focused on the inhibition of PRMT5 by derivatives of this compound. The findings highlighted:
- Inhibition Potency : Compound 46 showed an IC50 comparable to established PRMT5 inhibitors.
- Mechanism of Action : The study revealed that these compounds disrupt methylation processes critical for cancer cell proliferation .
Neuroprotective Properties
Another investigation explored the neuroprotective effects of similar isoquinoline derivatives. The results indicated:
- Neurotransmitter Modulation : These compounds positively influenced neurotransmitter levels, suggesting potential for treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(3,4-Dihydroisoquinolin-2(1H)-yl)nicotinic acid | Isoquinoline & Nicotinic acid | Neuroprotective effects |
| Methyl 4-methylnicotinate | Nicotinic acid derivative | Anti-inflammatory properties |
| Dihydroisoquinoline derivatives | Variations in substitutions | Antitumor activity |
This table illustrates how structural variations influence biological activities, indicating that modifications can lead to distinct pharmacological profiles.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-15(17-9-14(11)16(19)20)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
JZVFVAPHMDHFMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















